molecular formula C8H8ClN3O B1384802 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one CAS No. 183054-18-4

3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B1384802
CAS RN: 183054-18-4
M. Wt: 197.62 g/mol
InChI Key: UXRSRUSCRWVTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one (3ACDQ) is an organic compound with a molecular formula of C7H7ClN2O. It is a colorless solid that has been studied for its use in synthetic chemistry and its potential applications in scientific research. 3ACDQ is a versatile compound that has been used in a variety of organic syntheses, ranging from the synthesis of heterocyclic compounds to the production of pharmaceuticals. In addition, 3ACDQ has also been studied for its potential use in biological research, as it has been shown to interact with several biological targets.

Scientific Research Applications

Antidepressant Potential

Research has highlighted the potential antidepressant properties of compounds similar to 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one. For instance, 2-Amino-6-chloro-3,4-dihydroquinazoline HCl (A6CDQ) has been shown to bind at 5-HT3 serotonin receptors and exhibit antidepressant-like action in preclinical models. This suggests that similar compounds, including 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one, could have similar therapeutic potentials (Dukat et al., 2013).

Molecular Structure Analysis

Studies have also focused on the molecular structures of isomeric compounds to 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one. For example, an analysis of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones revealed a variety of weak interactions in their crystal structures, which could be pertinent to understanding the structure and function of 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one (Mandal & Patel, 2018).

Synthesis and Antimicrobial Activity

There's also a significant interest in the synthesis of functionalized derivatives of 3,4-dihydroquinazolin-2(1H)-one for antimicrobial purposes. A study by Ramana et al. (2016) demonstrated a catalyst-free, multi-component synthesis of various functionalized derivatives, which were then evaluated for antimicrobial activity. This could imply that 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one and its derivatives might have potential applications in the development of new antimicrobial agents (Ramana et al., 2016).

Crystal Structure and Binding Interactions

Analyzing the crystal structure and binding interactions of compounds structurally similar to 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one can provide insights into their pharmacological potential. For instance, a study on certain 2-amino-3,4-dihydroquinazolines explored their binding at 5-HT3 serotonin receptors, revealing insights into their affinity and activity based on structural features. These findings could be relevant to understanding the binding mechanisms of 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one (Abdelkhalek et al., 2020).

properties

IUPAC Name

3-amino-6-chloro-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-6-1-2-7-5(3-6)4-12(10)8(13)11-7/h1-3H,4,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRSRUSCRWVTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)NC(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 3
3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 4
3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 5
3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 6
3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.